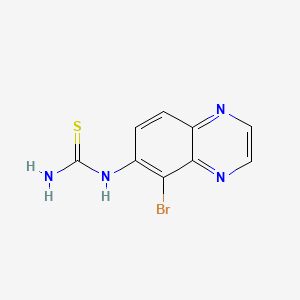

1-(5-Bromoquinoxalin-6-yl)thiourea

描述

Contextualization within Quinoxaline (B1680401) and Thiourea (B124793) Derivatives Research

1-(5-Bromoquinoxalin-6-yl)thiourea is a heterocyclic compound that integrates two important pharmacophores: a quinoxaline ring and a thiourea moiety. Quinoxaline, a fused bicyclic system composed of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. nih.govipp.pt Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netsapub.orgwisdomlib.org The versatility of the quinoxaline ring allows for structural modifications that can fine-tune its therapeutic effects. nih.gov

Similarly, the thiourea functional group plays a crucial role in drug design. researchgate.netnih.gov Its ability to form stable hydrogen bonds with biological targets, such as enzymes and proteins, makes it a key component in many bioactive compounds. nih.govnih.gov Thiourea derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, antiviral, antifungal, and anticancer effects. nih.govsemanticscholar.orgmdpi.com The combination of these two moieties in this compound results in a molecule with significant potential for diverse biological applications.

The synthesis of this compound typically involves the reaction of 5-bromoquinoxaline (B1268445) with thiourea under controlled conditions. chembk.com Researchers have explored various synthetic routes to produce quinoxaline-thiourea derivatives, often involving the nucleophilic addition of amines to isothiocyanates.

Overview of Research Significance and Gaps

The significance of this compound in academic research stems from several areas. Notably, it has been identified as a process-related impurity in the manufacturing of brimonidine (B1667796) tartrate, a medication used to treat glaucoma. This has driven research into its synthesis and characterization for quality control in the pharmaceutical industry.

Beyond its role as an impurity, the compound is a subject of interest for its potential biological activities. The presence of the quinoxaline and thiourea groups suggests that it may exhibit therapeutic properties. Research has explored its potential as an inhibitor of specific enzymes and its utility in the development of new drugs.

Despite its importance, there are notable gaps in the research. While its synthesis and basic chemical properties are documented, a comprehensive understanding of its full biological activity profile is still emerging. Further investigation is needed to explore its potential therapeutic applications beyond its current context as a pharmaceutical impurity. Detailed studies on its mechanism of action at a molecular level are also required to fully elucidate its potential in drug discovery.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7BrN4S | chembk.comnih.govlgcstandards.com |

| Molecular Weight | 283.15 g/mol | nih.govlgcstandards.com |

| Appearance | Yellow solid | chembk.com |

| Melting Point | ~215-218°C | chembk.com |

| CAS Number | 842138-74-3 | lgcstandards.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-bromoquinoxalin-6-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4S/c10-7-5(14-9(11)15)1-2-6-8(7)13-4-3-12-6/h1-4H,(H3,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURGDIYVXQDVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842138-74-3 | |

| Record name | 1-(5-Bromoquinoxalin-6-yl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842138743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S694C8M2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 5 Bromoquinoxalin 6 Yl Thiourea and Analogues

Direct Synthesis Approaches

The formation of 1-(5-bromoquinoxalin-6-yl)thiourea can be achieved through direct chemical reactions involving key starting materials. These methods are foundational in the production of this compound for research and development purposes.

Reaction of 5-Bromoquinoxaline (B1268445) with Thiourea (B124793)

A primary and straightforward method for synthesizing this compound involves the direct reaction of 5-bromoquinoxaline with thiourea. chembk.com This reaction is typically performed under controlled conditions to facilitate the formation of the desired thiourea derivative. While specific reaction parameters such as temperature, solvent, and reaction time can be varied to optimize the yield and purity of the final product, the fundamental transformation involves the nucleophilic character of thiourea attacking the quinoxaline (B1680401) ring system. chembk.com

| Reactants | Product | Key Conditions |

| 5-Bromoquinoxaline, Thiourea | This compound | Controlled temperature, appropriate solvent |

Synthesis via 5-Bromo-6-aminoquinoxaline and Thiophosgene (B130339) or Benzoyl Isothiocyanate Intermediates

An alternative and more intricate synthetic route to this compound proceeds through the intermediate, 5-bromo-6-aminoquinoxaline. This intermediate can then be reacted with either thiophosgene or benzoyl isothiocyanate. The reaction of 5-bromo-6-aminoquinoxaline with thiophosgene leads to the formation of the highly reactive 5-bromo-6-isothiocyanatoquinoxaline (B26229). This isothiocyanate is a key precursor which can then be further reacted to yield the target thiourea.

Alternatively, treating 5-bromo-6-aminoquinoxaline with benzoyl isothiocyanate provides another pathway to the desired product. This method also proceeds through an isothiocyanate intermediate, highlighting the importance of this functional group in the synthesis of quinoxaline-based thioureas.

Synthesis of Related Thiourea Derivatives for Comparative Studies

To understand the structure-activity relationships and to provide standards for analytical purposes, the synthesis of related thiourea derivatives is crucial. These analogs often serve as comparative compounds in various research settings.

Synthesis of N-(2-aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea (Brimonidine Open Ring Impurity)

A notable analog of this compound is N-(2-aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea. This compound is recognized as an open-ring impurity of the pharmaceutical agent brimonidine (B1667796). veeprho.comnih.gov Its synthesis is of significant interest for quality control and impurity profiling in the pharmaceutical industry. The synthesis of this compound would likely involve the reaction of 5-bromo-6-isothiocyanatoquinoxaline with ethylenediamine (B42938), where one of the amino groups of ethylenediamine acts as the nucleophile.

| Reactants | Product | Significance |

| 5-Bromo-6-isothiocyanatoquinoxaline, Ethylenediamine | N-(2-aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | Brimonidine Open Ring Impurity |

General Synthetic Strategies for Thiourea Derivatives

The synthesis of thiourea derivatives is a well-established area of organic chemistry. A common and versatile method involves the reaction of an amine with an isothiocyanate. nih.govorganic-chemistry.org This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The versatility of this method allows for the preparation of a wide array of substituted thioureas by simply varying the amine and isothiocyanate starting materials. Mechanochemical methods, such as ball milling, have also been employed for the efficient and solvent-free synthesis of thioureas. nih.gov Another approach involves the condensation of an amine with carbon disulfide. nih.gov

Mechanistic Investigations of Reaction Pathways

The formation of thioureas from amines and isothiocyanates proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by proton transfer to form the stable thiourea product.

In the context of using thiophosgene with 5-bromo-6-aminoquinoxaline, the reaction first involves the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. The isothiocyanate is the key reactive intermediate that can then react with an amine or ammonia (B1221849) to form the final thiourea.

When benzoyl isothiocyanate is used, it acts as a source of the isothiocyanate group. The reaction with 5-bromo-6-aminoquinoxaline would likely proceed via a nucleophilic attack of the amino group on the isothiocyanate carbon, followed by subsequent chemical transformations to yield this compound. The benzoyl group serves as a leaving group in this process.

Elucidation of Reaction Mechanisms for this compound Formation

The formation of this compound typically proceeds through the reaction of 6-amino-5-bromoquinoxaline (B154387) with a thiocarbonylating agent. A common method involves the use of thiourea. chembk.com The reaction mechanism is believed to be a nucleophilic attack of the amino group of 6-amino-5-bromoquinoxaline on the carbon atom of the thiocarbonyl group.

Another plausible pathway for the synthesis of thiourea derivatives involves the reaction of an amine with an isothiocyanate. In this context, 6-amino-5-bromoquinoxaline would react with an appropriate isothiocyanate. The mechanism involves the nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. researchgate.net

The quinoxaline ring system itself is generally synthesized through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. researchgate.net This foundational reaction establishes the core heterocyclic structure, which is then further functionalized to yield the desired thiourea derivative.

Mechanistic Insights into Related Impurity Formation (e.g., 5-Bromo-quinoxalin-6-yl-cyanamide)

In the synthesis of brimonidine, this compound is a known process-related impurity, often referred to as Brimonidine Tartrate Impurity D. synthinkchemicals.comdrugfuture.comnih.gov A significant related impurity that can arise from this thiourea derivative is 5-bromo-quinoxalin-6-yl-cyanamide. derpharmachemica.comderpharmachemica.com

The control of pH is a critical parameter to prevent the formation of this cyanamide (B42294) impurity. Maintaining the pH in the range of 8.5-9.5 and using cooled dilute HCl for neutralization can significantly minimize its formation. derpharmachemica.com

Table 1: Synthesis Conditions for 5-Bromo-quinoxalin-6-yl-cyanamide from this compound

| Reactant | Reagents | Solvent | Key Parameters | Outcome | Reference |

| This compound | Iodine, Triethylamine | Ethyl Acetate | Overnight stirring, acidification with HCl | Formation of 5-Bromo-quinoxalin-6-yl-cyanamide | derpharmachemica.com |

Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of synthetic processes. ekb.eg The synthesis of quinoxaline derivatives is an area where these principles are being actively explored to develop more sustainable and efficient methods. synthinkchemicals.com

Exploration of Environmentally Benign Synthetic Routes

Traditional methods for quinoxaline synthesis often rely on hazardous solvents and harsh reaction conditions. derpharmachemica.com Green chemistry approaches aim to mitigate these issues through various strategies.

One approach is the use of environmentally benign solvents. Water has been explored as a solvent for the condensation of 1,2-diamines with 1,2-diones. researchgate.net Natural deep eutectic solvents (NADESs), such as those based on choline (B1196258) chloride and water, have also been shown to be effective, allowing for fast and high-yielding synthesis of quinoxalines at room temperature with easy product separation and solvent recycling. derpharmachemica.com

The use of reusable and non-toxic catalysts is another cornerstone of green quinoxaline synthesis. ias.ac.in Heterogeneous catalysts, including mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have been successfully used. dergipark.org.tr These catalysts are inexpensive, efficient at ambient temperatures, and can be easily recovered and reused for multiple cycles. dergipark.org.tr Other notable green catalysts include sulfated polyborate, which works under solvent-free conditions, and thiourea dioxide in water. researchgate.netias.ac.in

Table 2: Environmentally Benign Catalysts for Quinoxaline Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

| Natural Deep Eutectic Solvents (NADESs) | Choline Chloride/Water | Fast reaction (5 min), room temperature, high yield (>90%), catalyst recycling | derpharmachemica.com |

| Phosphate-based Fertilizers (MAP, DAP, TSP) | Ethanol | Excellent yields, ambient temperature, catalyst reusable for up to six cycles | dergipark.org.tr |

| Sulfated Polyborate | Solvent-free | High yields, short reaction times, recyclable catalyst | ias.ac.in |

| Thiourea Dioxide | Water | Metal-free, mild conditions, catalyst reusable for up to five times | researchgate.net |

Application of Microwave Irradiation in Thiourea Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov This technology dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reactions with easier work-up. derpharmachemica.com

The application of microwave irradiation is particularly well-suited for the synthesis of quinoxaline derivatives. ias.ac.in Reactions can often be carried out in solvent-free media or with minimal amounts of a high-boiling, microwave-absorbing solvent like DMSO. derpharmachemica.com This approach has been successfully used for the condensation of diamines and dicarbonyls to produce quinoxalines in excellent yields (80-90%) in as little as 3.5 minutes. derpharmachemica.com

Microwave-assisted synthesis has also been applied to nucleophilic aromatic substitution reactions on the quinoxaline ring, providing a rapid and catalyst-free method to produce functionalized derivatives. dergipark.org.tr Furthermore, microwave heating has been employed in the synthesis of related heterocyclic systems like quinazolines using thiourea as a reagent, indicating its potential applicability for the efficient and green synthesis of this compound and its analogues. ekb.eg

Biological Activity and Pharmacological Potential of 1 5 Bromoquinoxalin 6 Yl Thiourea

Antitumor Activity Investigations

Quinoxaline (B1680401) derivatives are recognized for their potential as anticancer agents, with research highlighting their ability to inhibit cancer cell growth through various mechanisms. The introduction of a thiourea (B124793) group can further enhance this activity, leading to compounds with significant cytotoxic effects against tumor cells.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

While specific studies focusing exclusively on the in vitro cytotoxicity of 1-(5-Bromoquinoxalin-6-yl)thiourea are not extensively detailed in publicly available literature, the broader class of quinoxaline-thiourea derivatives has demonstrated notable anticancer potential. Research on structurally related compounds has shown significant inhibitory effects on the proliferation of various cancer cell lines.

For instance, studies on other quinoxaline derivatives have reported promising activity against cell lines such as the HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma. One study highlighted a methylquinoxaline derivative with a thiourea moiety as being particularly potent against the HepG2 cell line. Thiourea derivatives, in general, have been shown to possess cytotoxic activity against a panel of human carcinoma cell lines, including those of the colon (SW480, SW620), prostate (PC3), and chronic myelogenous leukemia (K-562).

Interactive Table: Cytotoxicity of Related Quinoxaline and Thiourea Derivatives

| Compound Class | Cell Line | Activity |

| Methylquinoxaline-thiourea derivative | HepG2 (Liver Cancer) | Potent activity |

| Quinoxaline derivatives | HCT116 (Colon Cancer) | Promising activity |

| Quinoxaline derivatives | MCF-7 (Breast Cancer) | Promising activity |

| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon Cancer) | Highly cytotoxic (IC50 ≤ 10 µM) |

| 3-(trifluoromethyl)phenylthiourea analogs | PC3 (Prostate Cancer) | Highly cytotoxic (IC50 ≤ 10 µM) |

| 3-(trifluoromethyl)phenylthiourea analogs | K-562 (Leukemia) | Highly cytotoxic (IC50 ≤ 10 µM) |

It is important to note that these findings are for related compounds, and further specific testing on this compound is necessary to determine its precise cytotoxic profile.

Mechanisms of Antitumor Action

The mechanisms through which quinoxaline derivatives exert their antitumor effects are multifaceted. A significant body of research points towards the induction of apoptosis as a key mechanism. For example, certain quinoxaline derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting tumor cell proliferation.

Furthermore, quinoxalines have been identified as inhibitors of various kinases that are crucial for cancer cell survival and proliferation. While the direct molecular targets of this compound have not been explicitly elucidated, the structural similarities to other active quinoxaline compounds suggest potential interactions with key signaling pathways involved in cancer progression. The thiourea moiety itself can contribute to the biological activity, and its derivatives have been shown to induce apoptosis in cancer cells.

Antimicrobial Efficacy Studies

The quinoxaline ring is a core component of several compounds with established antimicrobial properties. The addition of a thiourea group can modulate this activity, leading to new derivatives with potential as antibacterial and antifungal agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies on various quinoxaline derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, some novel quinoxaline derivatives have shown considerable activity against Staphylococcus aureus, a Gram-positive bacterium. Other research has focused on the development of quinoxaline derivatives as potent antibacterial agents against a range of bacterial strains.

Interactive Table: Antibacterial Activity of Related Quinoxaline Derivatives

| Compound Class | Bacterial Strain | Activity |

| Novel quinoxaline derivatives | Staphylococcus aureus (Gram-positive) | Considerable activity |

| 2,3-diaminoquinoxaline derivatives | Various bacterial strains | Significant antibacterial activity |

Further investigations are required to quantify the antibacterial spectrum and potency of this compound.

Antifungal Activity Investigations

In addition to their antibacterial properties, quinoxaline derivatives have also been investigated for their antifungal potential. Some synthesized quinoxaline compounds have exhibited activity against pathogenic fungi such as Candida albicans. The development of novel quinoxaline derivatives has yielded compounds with significant in vitro antifungal activities.

As with its antibacterial profile, specific antifungal activity data for this compound is not extensively documented. However, the demonstrated antifungal efficacy of the broader quinoxaline family provides a strong rationale for its investigation as a potential antifungal agent.

Targeting Microbial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

One of the proposed mechanisms for the antimicrobial action of quinoxaline derivatives is the inhibition of essential microbial enzymes. DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, are known targets for quinolone antibiotics, which share structural similarities with quinoxalines. Molecular modeling studies have suggested that 2,3-diaminoquinoxaline analogues can bind to the quinolone-binding site of S. aureus DNA gyrase. This interaction is believed to interfere with DNA replication, leading to bacterial cell death.

While direct evidence of this compound inhibiting these specific enzymes is yet to be reported, its structural framework suggests that this could be a plausible mechanism of action, warranting further enzymatic assays and molecular docking studies.

Exploration of Other Biological Activities

While direct and extensive biological activity data for this compound is not widely documented in publicly accessible research, its structural components—the quinoxaline ring and the thiourea moiety—are well-established pharmacophores. The primary significance of this compound in the scientific literature is as a chemical intermediate and a reference standard in pharmaceutical analysis.

Potential as an Intermediate for Biologically Active Molecules

This compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. chembk.com Its structure, featuring a reactive thiourea group and a bromo-substituted quinoxaline core, allows for various chemical modifications. The thiourea functional group can undergo a range of reactions, including cyclization and substitution, to form different heterocyclic systems. The bromine atom on the quinoxaline ring can also be a site for further functionalization through cross-coupling reactions.

This compound is recognized as a process-related impurity in the manufacturing of brimonidine (B1667796) tartrate, a medication used to treat glaucoma. nih.govncats.io Its role as an impurity has necessitated its synthesis and characterization for quality control purposes in the pharmaceutical industry.

Consideration as a Precursor for Drug Candidates

Given that this compound is a derivative of quinoxaline, a scaffold known for a wide range of pharmacological activities, it is considered a potential precursor for the development of new drug candidates. chembk.com Quinoxaline derivatives have been investigated for their anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netresearchgate.net The thiourea moiety is also a key structural feature in various pharmacologically active compounds. Therefore, by modifying the structure of this compound, it is plausible to design and synthesize novel compounds with therapeutic potential.

Role in Pesticide Research and Development

The application of this compound has been noted in the field of pesticide research and development. chembk.com Thiourea and its derivatives have a history of use as insecticides, rodenticides, and fungicides. The biological activity of these compounds in pests can be attributed to their ability to interfere with essential biochemical pathways. The quinoxaline core can also contribute to the pesticidal activity. Research in this area would involve synthesizing derivatives of this compound and screening them for activity against various agricultural and public health pests.

Comparative Biological Activity with Related Thiourea Derivatives

To understand the potential pharmacological profile of this compound, it is useful to compare it with other thiourea derivatives and analyze the structure-activity relationships of its core components.

Structure-Activity Relationships of Thiourea Moieties

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. biointerfaceresearch.com Structure-activity relationship (SAR) studies have revealed several key insights:

Anticancer Activity : The anticancer activity of thiourea derivatives is influenced by the substituents on the aryl rings. biointerfaceresearch.com For instance, the introduction of electron-withdrawing groups, such as nitro or perfluorophenyl groups, can increase the acidity of the NH groups, which may enhance their ability to form hydrogen bonds with biological targets. biointerfaceresearch.com In a series of bis-benzo[d] tandfonline.comdioxol-5-yl thioureas, the nature of the linker between the thiourea moieties significantly affected their cytotoxicity against cancer cell lines. biointerfaceresearch.com

Antimicrobial Activity : In a study of mono- and bis-thiourea derivatives with halogenated azo dyes, mono-substituted thioureas showed excellent inhibition against S. aureus. tandfonline.com The position of the halogen substituent on the phenyl ring was found to be important for the activity. tandfonline.com

Anti-leishmanial Activity : SAR analysis of thiourea derivatives against Leishmania amazonensis showed that structural features like the length of the carbon spacer and lipophilicity are crucial for optimizing activity. mdpi.com The introduction of a piperazine (B1678402) ring in some derivatives enhanced both potency and selectivity. mdpi.com

HIV-1 Inhibition : A series of thiourea derivatives were designed as dual inhibitors of HIV-1 capsid and human cyclophilin A. Their binding abilities and antiviral activities were evaluated, leading to the identification of optimal compounds for further development. nih.gov

Table 1: Structure-Activity Relationship Insights for Thiourea Derivatives

| Biological Activity | Key Structural Features Influencing Activity | Research Findings |

| Anticancer | Electron-withdrawing groups, linker type in bis-thioureas. biointerfaceresearch.com | Increased acidity of NH groups enhances binding; linker type affects cytotoxicity. biointerfaceresearch.com |

| Antimicrobial | Mono-substitution, position of halogen substituents. tandfonline.com | Mono-substituted derivatives showed higher activity against S. aureus. tandfonline.com |

| Anti-leishmanial | Carbon spacer length, lipophilicity, presence of a piperazine ring. mdpi.com | These features are key to optimizing potency and selectivity. mdpi.com |

| Anti-HIV-1 | Substituents influencing binding to capsid and cyclophilin A. nih.gov | Specific derivatives identified as potent dual inhibitors. nih.gov |

Impact of Quinoxaline Substitution on Biological Efficacy

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, and the nature and position of substituents on this ring have a profound impact on biological activity. researchgate.net

Antiviral Activity : The introduction of various substituents at different positions of the quinoxaline ring has been shown to significantly affect antiviral efficacy. rsc.org For instance, substitutions at position 6 with an amide linker have a considerable impact on biological activity against certain viruses. rsc.org

Anticancer Activity : In a study of quinoxaline derivatives as apoptosis signal-regulated kinase 1 (ASK1) inhibitors, the introduction of dibromo substituents on the benzene (B151609) ring of the quinoxaline fragment resulted in the most potent inhibitory activity. nih.gov

Antibacterial Activity : For quinoxaline sulfonamide derivatives, the substitution of electron-donating groups on the quinoxaline scaffold was found to positively contribute to their antibacterial activity. mdpi.com

The bromine atom at the 5-position and the thiourea group at the 6-position of this compound are therefore expected to significantly influence its biological properties. The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capabilities of the thiourea group could play a crucial role in its interaction with biological targets. Further research is needed to elucidate the specific biological activities of this compound and to explore its potential in drug discovery and development.

Table 2: Impact of Quinoxaline Substitution on Biological Activity

| Biological Activity | Position and Nature of Substituent | Effect on Efficacy |

| Antiviral | Position 6, amide linker. rsc.org | Considerable impact on biological activity. rsc.org |

| Anticancer (ASK1 inhibition) | Dibromo substitution on the benzene ring. nih.gov | Resulted in the strongest inhibitory activity in the series. nih.gov |

| Antibacterial | Electron-donating groups. mdpi.com | Positively contributes to increasing antibacterial activity. mdpi.com |

Medicinal Chemistry and Drug Discovery Implications

Fragment-Based Drug Design Utilizing the 1-(5-Bromoquinoxalin-6-yl)thiourea Scaffold

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. youtube.com It involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. nih.govresearchgate.net These initial hits, though often exhibiting weak affinity, serve as efficient starting points for the development of more potent lead compounds through chemical elaboration. youtube.comnih.gov

The this compound scaffold possesses several characteristics that make it an intriguing candidate for inclusion in a fragment library. The "Rule of Three," a common guideline for selecting fragments, suggests a molecular weight under 300 Da, a cLogP of 3 or less, and no more than three hydrogen bond donors and acceptors. chemscene.com this compound aligns reasonably well with these parameters, making it a suitable starting point for FBDD campaigns.

The quinoxaline (B1680401) core itself is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. ajol.info The bromo-substituent on the quinoxaline ring offers a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of different functional groups. Furthermore, the thiourea (B124793) moiety is capable of forming key hydrogen bond interactions with protein targets, a critical feature for molecular recognition. biointerfaceresearch.com While specific studies detailing the use of this compound as a starting fragment in an FBDD campaign are not extensively documented in the public literature, its structural motifs are present in libraries designed for screening against various targets. researchgate.nethelmholtz-berlin.de The functional diversity offered by the combination of the quinoxaline and thiourea groups suggests that this scaffold could yield hits against a range of biological targets. nih.gov

Ligand Design and Optimization Strategies

Once a fragment hit like the this compound scaffold is identified, the next step involves optimizing its structure to enhance its potency, selectivity, and drug-like properties. The extensive research into quinoxaline derivatives as inhibitors of various protein kinases provides a roadmap for potential optimization strategies. nih.govmdpi.comnih.gov

Structure-activity relationship (SAR) studies on quinoxaline-based inhibitors have revealed several key insights. For instance, modifications to the quinoxaline ring system can significantly impact biological activity. The introduction of different substituents at various positions on the ring can modulate the electronic properties and steric bulk of the molecule, leading to improved binding affinity and selectivity for the target protein. researchgate.net In the case of this compound, the bromine atom can be replaced with other groups to probe interactions within the target's binding pocket.

The thiourea group also presents opportunities for optimization. The nitrogen atoms of the thiourea can be substituted with various alkyl or aryl groups to explore additional binding interactions. For example, studies on thiourea derivatives as enoyl acyl carrier protein reductase (InhA) inhibitors have shown that modifications to the thiourea moiety can lead to compounds with potent antitubercular activity. nih.gov

Molecular modeling and docking studies are invaluable tools in guiding ligand design. By creating computational models of the target protein's binding site, chemists can predict how different modifications to the this compound scaffold will affect its binding mode and affinity. ekb.egtandfonline.com This allows for a more rational and efficient approach to lead optimization.

| Compound/Derivative Class | Modification Strategy | Potential Therapeutic Target | Reference |

| Quinoxalin-2-one derivatives | Substitution on the quinoxaline ring | Platelet-derived growth factor-beta receptor (PDGFβR) | nih.gov |

| Quinoxaline-based derivatives | Introduction of various substituents | Glycogen synthase kinase (GSK)-3β | ajol.info |

| Quinoxaline derivatives | Modification of the core scaffold | Vascular endothelial growth factor receptor-2 (VEGFR-2) | ekb.eg |

| Thiourea-based derivatives | Molecular modifications of the thiourea moiety | Enoyl acyl carrier protein reductase (InhA) | nih.gov |

| Bromo-substituted quinolines | Introduction of bromo and cyano groups | Topoisomerase I | gelisim.edu.tr |

Prodrug Strategies Involving this compound

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. acs.orgnih.gov For a molecule like this compound, several theoretical prodrug strategies could be envisioned to enhance its therapeutic potential.

One common approach is to mask a key functional group required for biological activity. For kinase inhibitors, this often involves modifying a group that forms a critical hydrogen bond with the target enzyme. aacrjournals.org In the case of this compound, the thiourea moiety could be a target for prodrug modification. For example, a solubilizing group could be attached to one of the thiourea nitrogens via a linkage that is cleaved by enzymes present in the target tissue, such as the tumor microenvironment. nih.govfrontiersin.org This would improve the aqueous solubility of the compound and allow for higher concentrations to be achieved at the site of action.

Another strategy involves designing prodrugs that are activated by specific enzymes that are overexpressed in cancer cells, such as certain reductases. aacrjournals.org This can lead to a more targeted delivery of the active drug, minimizing toxicity to healthy tissues. For instance, a nitro group could be introduced onto the quinoxaline ring, which can be selectively reduced to an active amine under the hypoxic conditions often found in solid tumors. nih.gov

The development of thiourea-based prodrugs has been explored for various therapeutic applications. For example, urea (B33335) and thiourea prodrugs have been designed for melanocyte-directed enzyme prodrug therapy (MDEPT), where they are selectively activated by tyrosinase in melanoma cells. birmingham.ac.uk This highlights the potential for developing tissue-specific prodrugs based on the thiourea scaffold.

Pharmacokinetic and Pharmacodynamic Considerations (Theoretical Framework)

The successful development of any new drug candidate is contingent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamics relates to its mechanism of action and the relationship between drug concentration and its effect. nih.gov While experimental data for this compound is limited, a theoretical framework for its PK/PD profile can be constructed using in silico predictive models.

Computational tools are now widely used to predict the ADME properties of molecules at the early stages of drug discovery. nih.govnih.gov These models can estimate parameters such as aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net For a compound like this compound, its relatively rigid, aromatic structure and the presence of a bromine atom may influence its metabolic stability. Halogenated compounds can sometimes be more resistant to metabolic degradation, potentially leading to a longer half-life. nih.gov

The pharmacodynamic properties of this compound would be highly dependent on its specific biological target. Given that many quinoxaline derivatives are kinase inhibitors, it is plausible that this compound could also function in this capacity. mdpi.com Pharmacophore modeling can be used to define the key structural features required for interaction with a specific kinase's active site. tku.edu.tw Such models for quinoxaline-based inhibitors often highlight the importance of the nitrogen atoms in the quinoxaline ring for hydrogen bonding with the hinge region of the kinase. ajol.info The thiourea moiety would also be expected to contribute to the binding affinity through hydrogen bonding interactions. biointerfaceresearch.com

Below is a table of theoretically predicted physicochemical properties for this compound, which are important determinants of its pharmacokinetic behavior.

| Property | Predicted Value | Implication for PK/PD |

| Molecular Weight | 283.15 g/mol | Compliant with Lipinski's Rule of Five for oral bioavailability. nih.gov |

| cLogP | ~3.5 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Hydrogen Bond Donors | 2 | Contributes to binding affinity and solubility. |

| Hydrogen Bond Acceptors | 4 | Contributes to binding affinity and solubility. |

| Polar Surface Area | ~95 Ų | Suggests good potential for cell membrane permeability. nih.gov |

Analytical Methodologies for Characterization and Quality Control

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 1-(5-Bromoquinoxalin-6-yl)thiourea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the compound's structural integrity by mapping its hydrogen and carbon framework.

¹H-NMR: The proton NMR spectrum is expected to reveal signals corresponding to the distinct proton environments within the molecule. This includes characteristic signals for the aromatic protons on the quinoxaline (B1680401) ring system and the protons of the thiourea (B124793) moiety. Based on the structure, the spectrum would display signals for four aromatic protons and the protons associated with the thiourea group's nitrogen atoms. The thiourea NH protons are anticipated to appear in the downfield region, potentially around 10–12 ppm.

¹³C-NMR: The ¹³C-NMR spectrum provides critical information regarding the carbon skeleton. A key indicator for the presence of the thiourea functional group would be a signal in the highly deshielded region, typically around 180 ppm, corresponding to the C=S carbon. The spectrum would also show distinct signals for the nine carbon atoms of the bromoquinoxaline ring. In the analysis of related compounds, the absence of this thiourea carbon signal and the appearance of a nitrile carbon signal confirmed the conversion of the thiourea group into a cyanamide (B42294), highlighting the diagnostic power of ¹³C-NMR in impurity profiling.

A summary of expected NMR data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Quinoxaline) | Multiple signals in the aromatic region |

| ¹H | Thiourea (-NH, -NH₂) | Downfield signals, potentially ~10-12 ppm |

| ¹³C | C=S (Thiourea) | ~180 ppm |

| ¹³C | Aromatic (Quinoxaline) | Multiple signals in the aromatic region |

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₉H₇BrN₄S. nih.govncats.io

The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively). This results in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 mass units. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is a critical parameter for confirming the elemental composition.

| Parameter | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₄S | nih.govncats.iolgcstandards.com |

| Molar Mass | 283.15 g/mol | nih.govlgcstandards.com |

| Exact Mass | 281.9575 Da | lgcstandards.comlgcstandards.com |

Fragmentation analysis, often performed using techniques like MS/MS, would likely involve the loss of the thiourea side chain and cleavages within the quinoxaline ring system, providing further structural confirmation.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands typical for the thiourea and bromoquinoxaline moieties.

Key expected absorption bands include:

N-H Stretching: The thiourea group's N-H bonds would produce absorption bands in the region of 3100-3500 cm⁻¹.

C-H Aromatic Stretching: Vibrations of the C-H bonds on the quinoxaline ring are expected just above 3000 cm⁻¹.

C=N Stretching: The quinoxaline ring's carbon-nitrogen double bonds would show absorptions in the 1500-1650 cm⁻¹ range.

C=S Stretching: The thiocarbonyl group (C=S) stretch, a key feature of thiourea, typically gives a band of medium intensity.

C-N Stretching: Vibrations corresponding to the carbon-nitrogen single bonds would also be present.

The presence and position of these bands provide a spectroscopic fingerprint for the molecule, confirming the integrity of its key functional groups.

Chromatographic Purity Analysis

Chromatographic techniques are indispensable for separating this compound from the main active pharmaceutical ingredient (API) and other related impurities, allowing for its quantification and control.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying it as an impurity in Brimonidine (B1667796). Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

A typical HPLC method would involve the following components:

Stationary Phase: A C18 column is a common choice for separating Brimonidine and its related polar impurities.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for achieving optimal separation.

Detection: A UV detector is used for monitoring the elution, typically at a wavelength between 246 nm and 254 nm.

Such methods are validated according to ICH guidelines to be specific, linear, accurate, and precise for the intended purpose of impurity quantification. The purity of reference standards for this compound is often reported as >95% by HPLC. lgcstandards.comwisdomchem.com

This compound is officially designated as Brimonidine Impurity D in the European Pharmacopoeia (EP) and as Brimonidine Related Compound B in the United States Pharmacopeia (USP). nih.govncats.io Its presence and concentration in Brimonidine drug substance and product are strictly monitored as part of quality control.

The study of impurity profiles can reveal other related substances. For instance, research has identified 5-Bromo-quinoxalin-6-yl-cyanamide as a process-related impurity that can form from this compound. This transformation was confirmed by isolating the cyanamide impurity and characterizing it using IR, NMR, and mass spectrometry, which showed the presence of a cyano group (C≡N) and the absence of the thiourea linkage.

Advanced Analytical Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of sophisticated analytical methodologies. These techniques are crucial for verifying the molecular structure, particularly as this compound is recognized as a significant process-related impurity, Brimonidine Tartrate Impurity D, in the manufacturing of Brimonidine Tartrate. nih.govchemicalbridge.co.uk The unambiguous elucidation of its structure is paramount for quality control and regulatory compliance in the pharmaceutical industry. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environments of the hydrogen and carbon atoms within the molecule, confirming the connectivity and arrangement of the quinoxaline ring, the bromo-substituent, and the thiourea moiety.

¹H NMR Spectroscopy: Proton NMR provides critical information about the number and types of protons and their neighboring atoms. In a typical analysis of this compound, specific chemical shifts are expected for the aromatic protons on the quinoxaline ring and the protons of the thiourea group's amine functions. The aromatic region will show signals corresponding to the three protons on the quinoxaline core, while the thiourea (-NH-C(=S)-NH₂) protons are typically observed as distinct, often broad, signals at a lower field (higher ppm value) due to the influence of the adjacent electron-withdrawing groups.

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique confirms the carbon skeleton, including the nine carbon atoms of the bromoquinoxalinyl core and the carbon of the thiocarbonyl (C=S) group. The chemical shift of the thiocarbonyl carbon is particularly diagnostic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Quinoxaline Aromatic Protons | ¹H | 7.5 - 9.0 | Signals corresponding to the protons on the quinoxaline ring system. |

| Thiourea Amine Protons | ¹H | 9.0 - 12.0 | Two distinct signals (NH and NH₂) are expected, often broad. |

| Quinoxaline Aromatic Carbons | ¹³C | 120 - 150 | Multiple signals for the carbons of the fused aromatic rings. |

| Carbon-Bromine Bonded Carbon | ¹³C | 110 - 125 | The carbon atom directly attached to the bromine atom. |

| Thiocarbonyl Carbon (C=S) | ¹³C | 180 - 190 | Characteristic downfield shift for the C=S group. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is particularly valuable.

The analysis provides an exact mass measurement, which can be used to confirm the molecular formula, C₉H₇BrN₄S. nih.govchembk.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two major peaks in the mass spectrum (M and M+2) that are separated by two mass units and have almost equal intensity, providing a clear signature for a monobrominated compound.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrN₄S | nih.govchembk.com |

| Molecular Weight (Monoisotopic) | 281.95748 Da | nih.govlgcstandards.com |

| Molecular Weight (Average) | 283.15 g/mol | nih.gov |

| Key Isotopic Signature | Presence of M and M+2 peaks in ~1:1 ratio |

X-ray Crystallography

X-ray crystallography is a powerful technique that can provide the absolute, three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.

Patent Landscape and Intellectual Property Analysis

Review of Patents Claiming 1-(5-Bromoquinoxalin-6-yl)thiourea and its Derivatives

A comprehensive review of the patent landscape reveals that this compound is most prominently recognized as a process-related impurity in the synthesis of brimonidine (B1667796), where it is often referred to as "Brimonidine Tartrate Impurity D" or "Brimonidine Related Compound B". drugfuture.comnih.gov Consequently, direct patent claims for this compound as a standalone therapeutic agent are not readily found. Instead, its presence is implicitly acknowledged in patents concerning the synthesis and purification of brimonidine and its pharmaceutically acceptable salts.

Patents in the realm of quinoxaline (B1680401) derivatives broadly cover a vast number of compounds with potential therapeutic applications. nih.gov However, the specific claims are generally directed towards the final active pharmaceutical ingredients, such as brimonidine, rather than the intermediates or impurities like this compound. For instance, patents for brimonidine focus on its use in treating ocular neural injury and other ophthalmic conditions. google.comgoogle.com

While direct patents for this compound are scarce, its role as a certified reference material for analytical and quality control purposes in the pharmaceutical industry is well-documented. This underscores its importance in the context of drug manufacturing and regulatory compliance, which is often a subject of intellectual property in the form of trade secrets and proprietary analytical methods.

| Aspect | Description | Primary Role in Patents |

| Direct Claims | No significant patents directly claim this compound as a primary active ingredient. | Primarily mentioned as a process-related impurity in brimonidine synthesis. |

| Indirect Association | Appears in the context of patents for brimonidine and related quinoxaline derivatives. nih.govgoogle.comgoogle.com | Its control and characterization are crucial for the purity of the final patented drug product. |

| Reference Standard | Used as a reference standard in analytical methods for quality control of brimonidine. | Intellectual property may exist in the proprietary methods of its use for quality assurance. |

Analysis of Therapeutic Applications in Patent Literature (e.g., treatment of glaucoma, diarrhea, kidney disorders as related to Brimonidine)

The therapeutic applications discussed in the patent literature predominantly revolve around the parent compound, brimonidine, and other closely related quinoxaline derivatives. The connection of this compound to these therapeutic areas is by association as a synthetic precursor or impurity.

Glaucoma and Ocular Hypertension: The most significant therapeutic area mentioned in patents related to the structural class of this compound is the treatment of glaucoma and ocular hypertension. google.comgoogle.com Patents for brimonidine and other alpha-2 adrenergic agonists describe their utility in lowering intraocular pressure. google.comgoogle.com While this compound itself is not claimed for this use, its chemical structure is a key component of the broader family of patented quinoxaline-based ophthalmic drugs.

Neuroprotection: Some patents extend the use of brimonidine and related compounds beyond lowering intraocular pressure to include neuroprotective effects, particularly for the optic nerve in glaucomatous conditions. google.com This suggests a broader therapeutic potential for this class of quinoxaline derivatives in ophthalmology.

Other Potential Applications: The wider patent literature on quinoxaline derivatives encompasses a range of therapeutic possibilities, including their investigation as anticancer and antimicrobial agents. nih.gov Although these applications are not directly linked to this compound in specific patents, the shared quinoxaline scaffold points to potential areas for future research and patenting efforts. While the prompt mentions diarrhea and kidney disorders as examples related to brimonidine, the direct patent literature for this compound does not specifically address these conditions.

| Therapeutic Area | Patented Application for Related Compounds (e.g., Brimonidine) | Relevance to this compound |

| Ophthalmology | Treatment of glaucoma and ocular hypertension. google.comgoogle.com | Structural relationship; a key impurity in the synthesis of the active drug. |

| Neuroprotection | Protection of ocular nerves from damage associated with glaucoma. google.com | The quinoxaline core is a common feature in compounds with these patented uses. |

| Oncology | General exploration of quinoxaline derivatives as anticancer agents. nih.gov | Potential for future research and patenting of derivatives. |

| Infectious Diseases | General exploration of quinoxaline derivatives as antimicrobial agents. nih.gov | Potential for future research and patenting of derivatives. |

Future Directions in Patentable Research

The existing patent landscape suggests several promising avenues for future patentable research involving this compound and its derivatives.

Derivatization and Novel Therapeutic Uses: A primary area for future patents lies in the synthesis of novel derivatives of this compound. By modifying the thiourea (B124793) moiety or other parts of the molecule, researchers could explore new therapeutic applications beyond those of brimonidine. Given the known biological activities of quinoxalines, these new derivatives could be investigated and patented for use as:

Anticancer agents: Building on preliminary findings for other quinoxaline compounds. nih.gov

Antimicrobial agents: Exploring the potential of the thiourea and quinoxaline combination against various pathogens. nih.gov

Kinase inhibitors: A common target for quinoxaline-based drugs.

Repurposing and New Formulations: While currently viewed as an impurity, there is potential for research into whether this compound itself possesses any therapeutic activity. Should any such activity be discovered, new patents could be filed for its use in treating specific conditions. Furthermore, novel formulations or delivery systems for this compound or its derivatives could also be the subject of new intellectual property.

Process Chemistry and Impurity Control: Innovations in the manufacturing process of brimonidine that either minimize the formation of this compound or provide more efficient methods for its removal could be patentable. Such process patents are valuable in the pharmaceutical industry for ensuring product quality and consistency.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

1-(5-Bromoquinoxalin-6-yl)thiourea is a yellow solid organic compound with the chemical formula C9H7BrN4S. nih.govchembk.com Its significance in the pharmaceutical landscape stems from its classification as "Brimonidine Tartrate Impurity D". nih.govnih.gov The development of this compound is intrinsically linked to the broader history of quinoxaline (B1680401) chemistry, which has been a fertile ground for the discovery of biologically active molecules.

The primary contribution of research into this compound has been in the field of analytical chemistry. Its synthesis and characterization have been crucial for the development of reference standards. These standards are essential for creating and validating analytical methods to monitor the purity of brimonidine (B1667796) tartrate, a drug commonly used for treating glaucoma. A notable study by Chavan and colleagues in 2018 provided a detailed synthetic methodology and structural characterization, which has been foundational for subsequent research.

While the biological activity of this compound itself is not extensively documented, its structural relationship to brimonidine suggests a potential interaction with alpha-2 adrenergic receptors. However, this remains a speculative area requiring further investigation. The thiourea (B124793) moiety present in the compound is known to be a versatile pharmacophore, with various thiourea derivatives exhibiting a wide range of biological activities, including antibacterial, antioxidant, and anticancer effects. mdpi.commdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H7BrN4S | nih.govnih.gov |

| Molecular Weight | 283.15 g/mol | nih.govnih.gov |

| Appearance | Yellow solid | nih.govchembk.com |

| Melting Point | Approximately 215-218°C | nih.gov |

| Solubility | Soluble in some organic solvents (e.g., ethanol, dimethyl sulfoxide) | nih.govchembk.com |

| CAS Number | 842138-74-3 | nih.govnih.gov |

Proposed Avenues for Future Research on this compound

The current body of knowledge on this compound opens up several promising avenues for future research.

Development of Novel Synthetic Pathways

The established synthesis of this compound involves the reaction of 5-bromoquinoxaline (B1268445) with thiourea. Future research could focus on optimizing this pathway to improve yield and purity. Furthermore, the exploration of entirely novel synthetic routes could be a valuable endeavor. Green chemistry approaches, such as the use of eco-friendly solvents or catalyst-free conditions, are becoming increasingly important in chemical synthesis and could be applied to this compound. mtieat.org The development of more efficient synthetic methods would not only be beneficial for its production as a reference standard but also for enabling further biological studies that may require larger quantities of the compound.

In-depth Mechanistic Studies of Biological Activities

The potential biological activities of this compound are largely unexplored. A critical area for future research is the systematic investigation of its pharmacological effects.

Receptor Binding Assays: Given its structural similarity to brimonidine, conducting receptor binding assays to determine its affinity for alpha-2 adrenergic receptors and other related targets is a logical first step.

Enzymatic Inhibition Studies: Quinoxaline derivatives have been shown to inhibit various enzymes. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Anticancer and Antimicrobial Screening: The quinoxaline and thiourea moieties are present in numerous compounds with demonstrated anticancer and antimicrobial properties. nih.govmdpi.commtieat.org Therefore, evaluating the cytotoxic effects of this compound on various cancer cell lines and its activity against a range of pathogenic bacteria and fungi is warranted.

In Silico and In Vitro Studies: Computational docking studies could predict potential biological targets, which can then be validated through in vitro experiments. Mechanistic studies could elucidate the specific cellular pathways affected by the compound, such as the induction of apoptosis or cell cycle arrest. nih.govresearchgate.net

Clinical Translation Potential and Pre-clinical Development

While currently viewed as an impurity, the history of drug discovery is replete with examples of compounds that were initially overlooked but later found to possess therapeutic value. The potential biological activities of this compound merit a thorough investigation to assess its own therapeutic potential.

Should any significant biological activity be identified, the next steps would involve preclinical development. This would include:

Lead Optimization: Modifying the structure of this compound to enhance its potency and selectivity for a particular biological target.

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile in cellular and animal models.

The primary focus of studying this compound has been from the perspective of impurity profiling. A paradigm shift towards exploring its potential as a bioactive agent could unlock new therapeutic opportunities.

常见问题

Q. What are the established synthetic methodologies for 1-(5-Bromoquinoxalin-6-yl)thiourea, and how can purity be optimized?

The compound is typically synthesized via nucleophilic addition of amines to isothiocyanates. For example, reacting 5-bromo-2-isothiocyanatopyridine with amino-substituted quinoxaline derivatives under inert conditions (e.g., nitrogen atmosphere) yields thiourea derivatives in 63–85% efficiency . Key steps include:

- Purification : Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

- Characterization : Confirm purity via HPLC (≥95%) and monitor reaction progress using TLC .

- Yield Optimization : Adjust stoichiometry, temperature (room temperature to 60°C), and solvent polarity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments, focusing on thiourea NH signals (~10–12 ppm) and bromoquinoxaline aromatic protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 351.261) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding between thiourea NH and bromine atoms often stabilizes the lattice .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Despite structural similarities to bioactive thioureas, derivatives of this compound showed no significant HIV-1 reverse transcriptase (RT) inhibition in vitro . Experimental design considerations:

- Assay Conditions : Use enzyme-linked immunosorbent assays (ELISA) with positive controls (e.g., Efavirenz) and negative controls (solvent-only).

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to rule out activity thresholds.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the quinoxaline ring to enhance binding affinity .

Q. How can structure-activity relationship (SAR) studies explain the lack of antiviral activity in this compound?

SAR analysis suggests:

- Steric Hindrance : The bromine atom at position 5 may block access to hydrophobic pockets in HIV-1 RT.

- Electron Density : The electron-rich quinoxaline ring might reduce interaction with RT’s positively charged residues.

- Comparative Studies : Contrast with active derivatives (e.g., 1-(3-fluorophenyl)thioureas) to identify critical substituents .

Q. What strategies are effective for resolving crystallographic data inconsistencies in thiourea derivatives?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Validate hydrogen-bonding networks using Mercury software .

- Troubleshooting : If R-factors remain high (>0.08), re-examine disorder modeling or solvent masking .

Q. How can researchers ensure the compound’s purity when used as a reference standard in pharmaceutical studies?

- Chromatographic Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Impurity Profiling : Compare retention times with certified standards (e.g., Brimonidine-related impurities) .

- Quantitative Analysis : Perform LC-MS in selected ion monitoring (SIM) mode to detect trace impurities (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。